molecular formula C23H15NO B3319991 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde CAS No. 119471-79-3

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde

Cat. No.: B3319991
CAS No.: 119471-79-3
M. Wt: 321.4 g/mol
InChI Key: DHGLSOVZHRAEGY-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde is an organic compound that features a naphthalene ring fused to a carbazole structure with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Carbazole Core: The carbazole core can be synthesized through the cyclization of 2-aminobiphenyl derivatives.

    Naphthyl Substitution:

    Formylation: The final step involves the formylation of the carbazole derivative at the 3-position using a Vilsmeier-Haack reaction, which employs DMF and POCl3 as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 9-(Naphthalen-1-YL)-9H-carbazole-3-carboxylic acid.

    Reduction: 9-(Naphthalen-1-YL)-9H-carbazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde has several applications in scientific research:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Photonics: Employed in the development of photonic materials and devices, including sensors and switches.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde in various applications depends on its interaction with molecular targets:

    Electronic Applications: Functions as an electron donor or acceptor in electronic devices, facilitating charge transport.

    Biological Applications: May interact with biological macromolecules, such as proteins and DNA, through π-π stacking and hydrogen bonding, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    9-(Naphthalen-2-YL)-9H-carbazole-3-carbaldehyde: Similar structure but with the naphthyl group at the 2-position.

    9-(Phenyl)-9H-carbazole-3-carbaldehyde: Contains a phenyl group instead of a naphthyl group.

    9-(Anthracen-1-YL)-9H-carbazole-3-carbaldehyde: Features an anthracene group instead of a naphthalene group.

Uniqueness

9-(Naphthalen-1-YL)-9H-carbazole-3-carbaldehyde is unique due to the specific positioning of the naphthyl group, which influences its electronic and steric properties. This positioning can enhance its performance in electronic and photonic applications compared to its analogs.

Properties

IUPAC Name

9-naphthalen-1-ylcarbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO/c25-15-16-12-13-23-20(14-16)19-9-3-4-10-22(19)24(23)21-11-5-7-17-6-1-2-8-18(17)21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLSOVZHRAEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)C=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655305
Record name 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119471-79-3
Record name 9-(Naphthalen-1-yl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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